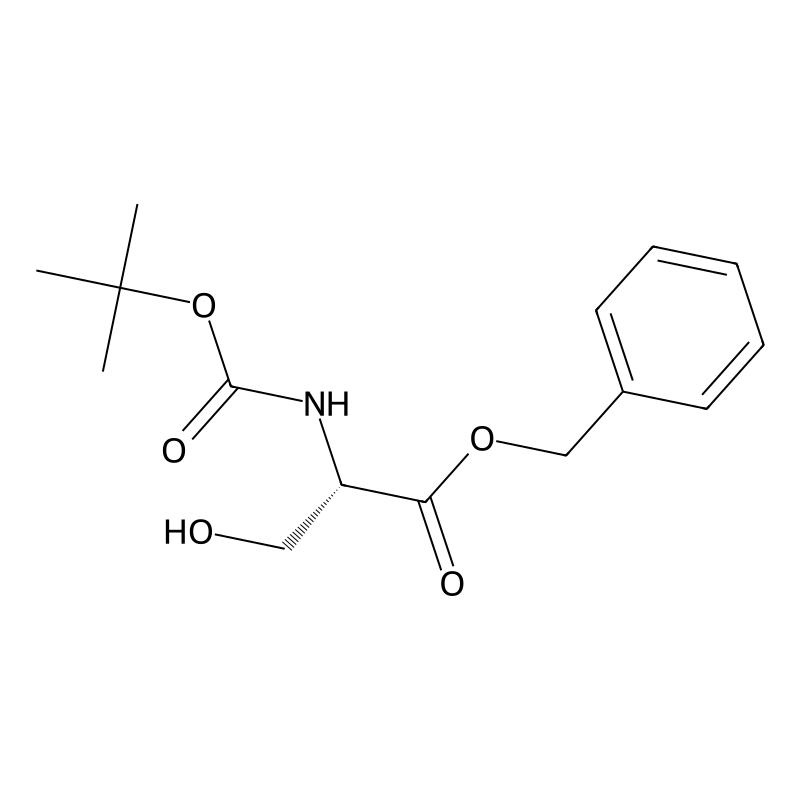

Boc-Ser-OBzl

CH3S(CH2)2CH(NH2)COOH

C5H11NO2S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3S(CH2)2CH(NH2)COOH

C5H11NO2S

Molecular Weight

InChI

InChI Key

SMILES

solubility

32.7 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 4.8

Soluble in water; Insoluble in ether

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

- Boc protecting group: The tert-Butyloxycarbonyl (Boc) group is a protecting group commonly used in peptide synthesis. It safeguards the N-terminus (amino end) of the serine residue during reactions involving other parts of the molecule [].

- Serine amino acid: Serine (Ser) is a naturally occurring amino acid found in proteins. It plays various roles in biological processes, including protein structure and enzyme function.

- Benzyl ester protecting group: The Benzyl (OBzl) group protects the C-terminus (carboxyl end) of the serine residue. Similar to the Boc group, it allows for selective modification at other sites of the molecule [].

Here are some potential scientific research applications of Boc-Ser-OBzl:

- Peptide Synthesis: Boc-Ser-OBzl can be used as a building block in the synthesis of peptides containing serine. The protecting groups ensure the selective formation of the desired peptide bond while preventing unwanted side reactions [].

- Enzyme Substrate Analogue: Due to its structural similarity to natural substrates, Boc-Ser-OBzl can be used as an analogue to study the activity of serine proteases, a class of enzymes that cleave peptide bonds at serine residues. By analyzing the interaction between Boc-Ser-OBzl and the enzyme, researchers can gain insights into enzyme function and develop new drugs that target these enzymes [].

- Model Compound for Bioorganic Chemistry: Boc-Ser-OBzl serves as a model compound for studying various aspects of bioorganic chemistry, the field that explores the chemistry of biological molecules. Researchers can use it to investigate protecting group strategies, peptide bond formation mechanisms, and the reactivity of serine residues in different contexts [].

Boc-Ser-OBzl, also known as N-tert-butoxycarbonyl-L-serine benzyl ester, is a compound with the molecular formula C₁₅H₂₁NO₅ and a molecular weight of 295.33 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of L-serine, along with a benzyl ester modification on the hydroxyl group. The Boc group is commonly used in peptide synthesis to protect amino acids during

Boc-Ser-OBzl itself doesn't have a specific mechanism of action. However, its role in peptide synthesis is crucial. The temporary protecting groups allow for the controlled assembly of amino acids in a specific order, ultimately leading to the formation of functional peptides with desired properties [].

Boc-Ser-OBzl is likely to exhibit some of the following safety hazards:

- Irritant: May cause irritation to skin, eyes, and respiratory tract upon contact or inhalation [].

- Harmful if swallowed: Ingestion may cause nausea, vomiting, and other gastrointestinal issues [].

- Potential allergen: Boc-derived compounds have been reported to cause allergic reactions in some individuals.

Boc-Ser-OBzl is primarily utilized in solid-phase peptide synthesis (SPPS) where it acts as a building block for the formation of peptides. The protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid or similar reagents, to yield the free amino acid or peptide . The compound can also participate in various coupling reactions to form peptide bonds with other amino acids.

While specific biological activities of Boc-Ser-OBzl are not extensively documented, compounds containing serine residues are known to play crucial roles in protein structure and function. Serine is involved in enzyme catalysis, signaling pathways, and is a precursor for several biomolecules. The benzyl ester modification may enhance lipophilicity, potentially affecting bioavailability and interaction with biological membranes .

The synthesis of Boc-Ser-OBzl typically involves the following steps:

- Protection of Serine: L-serine is reacted with tert-butoxycarbonyl anhydride to introduce the Boc group.

- Formation of Benzyl Ester: The hydroxyl group of Boc-serine is then reacted with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the benzyl ester.

- Purification: The resulting product is purified through recrystallization or chromatography to obtain Boc-Ser-OBzl in high purity .

Boc-Ser-OBzl is primarily used in:

- Peptide Synthesis: As a protected form of serine, it facilitates the construction of peptides by preventing undesired reactions during coupling processes.

- Chemical Research: It serves as an intermediate for synthesizing more complex molecules in organic chemistry.

- Pharmaceutical Development: Its derivatives might be explored for potential therapeutic applications due to their structural similarity to naturally occurring amino acids .

Studies on Boc-Ser-OBzl often focus on its interactions within peptide chains and its stability under various reaction conditions. The presence of both the Boc and benzyl groups influences its solubility and reactivity compared to unprotected serine derivatives. Understanding these interactions helps optimize conditions for peptide synthesis and improve yields .

Boc-Ser-OBzl shares structural similarities with several other compounds that feature protecting groups on serine or related amino acids. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-tert-butoxycarbonyl-L-serine | Contains a Boc group only | Simpler structure without benzyl ester |

| N-benzyl-L-serine | Contains a benzyl group only | Lacks the Boc protecting group |

| N-tert-butoxycarbonyl-L-threonine | Similar Boc protection but different amino acid | Different side chain properties |

| N-tert-butoxycarbonyl-L-tyrosine | Similar structure with aromatic side chain | Contains phenolic hydroxyl group |

Boc-Ser-OBzl's unique combination of both Boc and benzyl groups makes it particularly useful in specific synthetic routes where both protection and reactivity are required .

Boc-Ser-OBzl is systematically named (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate. The nomenclature breaks down into three components:

- Boc: tert-butoxycarbonyl, protecting the α-amino group.

- Ser: L-serine, the parent amino acid.

- OBzl: Benzyl ester, protecting the carboxyl group.

Synonyms include N-Boc-L-serine benzyl ester, Boc-L-Ser-OBzl, and benzyl (2S)-3-hydroxy-2-[(tert-butoxycarbonyl)amino]propanoate. Classified as a protected amino acid derivative, it belongs to the broader category of carbamates (Boc) and esters (OBzl), designed for use in solid-phase peptide synthesis (SPPS) and organic transformations.

Table 1: Key Identifiers of Boc-Ser-OBzl

| Property | Value |

|---|---|

| CAS Number | 59524-02-6 |

| Molecular Formula | C₁₅H₂₁NO₅ |

| Molecular Weight | 295.33 g/mol |

| IUPAC Name | (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate |

Historical Development in Amino Acid Protection Chemistry

The benzyl ester (OBzl) group, introduced earlier in the 1930s, provided carboxyl protection resistant to nucleophilic attack but removable via hydrogenolysis or mild base treatment. Combining Boc and OBzl on serine created a dual-protected derivative that addressed the challenges of synthesizing serine-containing peptides, which are prone to β-elimination under harsh conditions.

Significance in Peptide Synthesis and Organic Chemistry

Boc-Ser-OBzl’s utility stems from its orthogonal protection strategy:

- Boc Group: Removed with trifluoroacetic acid (TFA) or HCl in dioxane, leaving the OBzl group intact.

- OBzl Group: Cleaved via hydrogenolysis or saponification, preserving the Boc-protected amine.

This dual protection is vital for:

- Stepwise Peptide Chain Elongation: Enables sequential coupling and deprotection in SPPS.

- Side-Chain Stability: Prevents serine’s hydroxyl group from undergoing undesired reactions during synthesis.

- Solubility Optimization: Enhances solubility in organic solvents like dichloromethane or DMF, critical for solution-phase reactions.

Table 2: Comparative Properties of Protective Groups

| Group | Protection Target | Deprotection Method | Stability Profile |

|---|---|---|---|

| Boc | α-Amino | Acid (TFA, HCl) | Stable to bases, nucleophiles |

| OBzl | Carboxyl | Hydrogenolysis, base | Stable to mild acids |

Structural and Functional Characteristics

Boc-Ser-OBzl’s structure features three key functional units:

- tert-Butoxycarbonyl (Boc): A carbamate group (-NHCO₂C(CH₃)₃) providing steric hindrance and acid lability.

- Benzyl Ester (OBzl): An aromatic ester (-CO₂CH₂C₆H₅) offering base resistance and hydrogenolytic cleavage.

- Serine Backbone: A β-hydroxy amino acid with the configuration (S) at C2, critical for biological activity in peptides.

Key Physical Properties:

- Melting Point: 91°C (decomposition).

- Solubility: Soluble in DCM, DMF, THF; sparingly soluble in water.

- Optical Rotation: [α]²⁵D = -15° (c = 1, CHCl₃).

The stereochemical integrity of the L-serine moiety is preserved during synthesis, ensuring compatibility with natural peptide sequences.

Molecular Formula and Structure (C₁₅H₂₁NO₅)

Boc-Ser-OBzl possesses the molecular formula C₁₅H₂₁NO₅ with a molecular weight of 295.33 g/mol [1] [2]. The structure comprises three distinct structural components: the serine backbone containing a primary hydroxyl group, the tert-butoxycarbonyl protecting group attached to the amino nitrogen, and the benzyl ester protecting group esterified to the carboxyl carbon [3] [5]. The exact mass has been determined as 295.14197277 Da through high-resolution mass spectrometry analysis [2].

The molecular architecture exhibits significant structural complexity with a calculated complexity value of 345 [2]. The compound contains 21 heavy atoms distributed across its framework, with 8 rotatable bonds that contribute to its conformational flexibility [2] [5]. The topological polar surface area measures 84.86 Ų, reflecting the compound's hydrogen bonding capacity and molecular polarity characteristics [5].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₁NO₅ | [1] [2] |

| Molecular Weight | 295.33 g/mol | [1] [2] |

| Exact Mass | 295.14197277 Da | [2] |

| Heavy Atom Count | 21 | [2] |

| Rotatable Bond Count | 8 | [2] |

| Complexity | 345 | [2] |

Stereochemistry and Configuration

The stereochemical properties of Boc-Ser-OBzl are defined by a single chiral center located at the α-carbon (C-2) of the serine residue [1] [3]. This chiral center maintains the (S)-configuration characteristic of L-serine, preserving the natural stereochemistry of the parent amino acid [5] [6]. The absolute configuration ensures compatibility with biological systems and maintains the optical activity essential for peptide synthesis applications [7] [8].

The compound exhibits positive optical rotation with [α]₂₀/D = +20±1° when measured in ethanol solution at a concentration of 2% [7] [6]. This optical activity confirms the retention of stereochemical integrity during synthetic transformations [8]. The SMILES notation CC(C)(C)OC(=O)NC@@HC(=O)OCc1ccccc1 explicitly indicates the S-configuration at the chiral center through the @@H designation [1] [2].

Conformational analysis reveals that the serine side chain can adopt multiple rotameric states, with the hydroxyl group capable of assuming trans (t), gauche-plus (g⁺), or gauche-minus (g⁻) orientations relative to the α-carbon [9] [10]. Research has demonstrated that all three χ₁ rotamers are accessible, similar to the distribution observed in protein crystal structures [9] [10].

| Stereochemical Parameter | Description | Reference |

|---|---|---|

| Chiral Centers | Single chiral center at C-2 | [1] [3] |

| Absolute Configuration | (S)-configuration | [5] [6] |

| Optical Activity | [α]₂₀/D = +20±1° (c=2, EtOH) | [7] [6] |

| Conformational States | Multiple χ₁ rotamers accessible | [9] [10] |

Physical Characteristics (Melting Point, Solubility, Stability)

Boc-Ser-OBzl exhibits characteristic physical properties that reflect its molecular structure and intermolecular interactions [2] [5]. The compound presents as a white to off-white crystalline solid at room temperature [3] [8]. The melting point occurs at 91°C with decomposition, indicating thermal instability at elevated temperatures [2] [5].

The density of Boc-Ser-OBzl has been calculated as 1.2±0.1 g/cm³, consistent with organic compounds containing multiple functional groups [2] [5]. The refractive index measures 1.523, reflecting the compound's optical properties [5]. Vapor pressure remains extremely low at 0.0±1.2 mmHg at 25°C, indicating minimal volatility under standard conditions [2] [5].

Solubility characteristics demonstrate the compound's preference for organic solvents over aqueous media [2] [3]. Boc-Ser-OBzl shows good solubility in dimethyl sulfoxide, dichloromethane, ethyl acetate, and other organic solvents, while exhibiting limited water solubility due to its hydrophobic protecting groups [2] [3]. The calculated LogP value of 2.65 confirms the compound's lipophilic nature [2] [5].

Stability analysis reveals that Boc-Ser-OBzl maintains structural integrity under normal storage conditions when kept in cool, dark environments [8] [11]. The compound demonstrates stability to basic conditions but shows susceptibility to acidic hydrolysis, particularly affecting the tert-butoxycarbonyl protecting group [12] [13]. The benzyl ester functionality remains stable under acidic conditions but can be removed through hydrogenolysis or transfer hydrogenation [14].

| Physical Property | Value | Method/Condition |

|---|---|---|

| Appearance | White to off-white solid | [3] [8] |

| Melting Point | 91°C (decomposition) | [2] [5] |

| Density | 1.2±0.1 g/cm³ | Calculated [2] [5] |

| Refractive Index | 1.523 | [5] |

| LogP | 2.65 | Calculated [2] [5] |

| Vapor Pressure | 0.0±1.2 mmHg (25°C) | [2] [5] |

Crystallographic Data and Molecular Conformation

Crystallographic investigations of related serine derivatives provide insights into the solid-state structure and molecular conformation of Boc-Ser-OBzl [15] [9]. Studies on analogous compounds reveal that serine-containing molecules can adopt multiple conformational states in the crystal lattice, with different orientations of the hydroxyl side chain [9] [10].

Research on Boc-Ser-hyp(4-I-Ph)-OMe, a structurally related compound, demonstrated the presence of two distinct molecular conformations within the unit cell [15] [9]. One conformation exhibited the serine residue in the β conformation, while the other adopted the polyproline II (PPII) structure [9] [10]. These conformational variations arise from different hydrogen bonding patterns and intramolecular interactions [9].

Intermolecular hydrogen bonding plays a crucial role in crystal packing arrangements [16] [9]. The serine hydroxyl group serves as both hydrogen bond donor and acceptor, facilitating network formation between adjacent molecules [9] [17]. Additional stabilization occurs through carbon-hydrogen to oxygen (C-H/O) interactions, particularly involving the serine side chain oxygen and neighboring molecular fragments [15] [9].

The crystal structures reveal that hydrogen bonding cooperativity enhances molecular stability through continuous chains or cycles of hydrogen bonds linking functional groups [9] [17]. This cooperativity phenomenon contributes to the overall crystal lattice stability and influences the compound's physical properties [16] [9].

Structure-Property Relationships

The structure-property relationships in Boc-Ser-OBzl demonstrate how molecular architecture influences physical and chemical behavior [2] [9]. The presence of two protecting groups significantly modifies the compound's solubility profile compared to unprotected serine [3] . The tert-butoxycarbonyl group contributes hydrophobic character while maintaining hydrogen bonding capability through its carbonyl oxygen [12] [13].

The benzyl ester moiety enhances lipophilicity and provides steric protection around the carboxyl group [19]. This protection enables selective chemical transformations while preventing unwanted side reactions [14]. The aromatic benzyl group also introduces potential π-π stacking interactions in solid-state arrangements [16] [19].

Hydrogen bonding patterns significantly influence conformational preferences and stability [9] [17]. The serine hydroxyl group can engage in intramolecular hydrogen bonding with the carbamate nitrogen or carbonyl oxygen, affecting molecular geometry [17]. These interactions contribute to conformational stabilization and influence the compound's reactivity profile [9] [10].

The rotational flexibility provided by eight rotatable bonds allows the molecule to adopt multiple conformations, impacting its biological activity and synthetic utility [2] [9]. This flexibility enables the compound to accommodate various binding sites and reaction geometries during peptide coupling reactions [20].

Thermal stability relationships indicate that the decomposition temperature correlates with hydrogen bonding strength and crystal packing efficiency [21] [19]. The relatively low decomposition point suggests that thermal methods for deprotection should be avoided in favor of chemical approaches [12] [13].

| Structural Feature | Property Impact | Mechanism |

|---|---|---|

| Boc Group | Acid lability, base stability | Carbamate hydrolysis [12] [13] |

| Benzyl Ester | Hydrogenolysis sensitivity | Catalytic reduction [14] |

| Serine Hydroxyl | Hydrogen bonding capacity | Donor/acceptor interactions [9] [17] |

| Conformational Flexibility | Multiple binding modes | Rotatable bonds [2] [9] |

| Aromatic System | π-π interactions | Benzyl ring stacking [16] [19] |

The synthesis of N-tert-butoxycarbonyl-L-serine benzyl ester represents a fundamental transformation in peptide chemistry, involving the benzyl esterification of the carboxylic acid functionality of N-tert-butoxycarbonyl-L-serine [1] [2]. Several established methodologies have been developed for this transformation, each offering distinct advantages in terms of yield, reaction conditions, and substrate compatibility.

The most widely employed approach utilizes cesium carbonate as the base in dimethylformamide solvent [1]. This methodology involves the treatment of N-tert-butoxycarbonyl-L-serine with cesium carbonate for 30 minutes, followed by the addition of benzyl bromide and continued stirring for 12 hours at room temperature. The reaction consistently delivers quantitative yields under these conditions, making it the preferred method for large-scale preparations [1]. The subsequent workup involves dilution with ethyl acetate, washing with lithium bromide solution, sodium bicarbonate, and brine, followed by drying over sodium sulfate and purification via flash chromatography using petroleum ether and diethyl ether in a 1:1 ratio [1].

An alternative sodium hydride-mediated approach has been reported for the preparation of N-tert-butoxycarbonyl-benzyl-L-serine derivatives [3]. This method employs sodium hydride in dimethylformamide at 0°C, followed by dropwise addition of benzyl bromide and stirring for 6 hours at room temperature [3]. While this approach provides good yields of 62%, it requires careful temperature control and handling of the strong base [3]. The aqueous workup involves pH adjustment using dilute potassium hydrogen sulfate solution and extraction with ethyl acetate [3].

The potassium fluoride-mediated benzylation represents another viable synthetic route, particularly when conducted under microwave irradiation conditions [4]. This methodology enables rapid attachment of the benzyl group with reaction times ranging from 2-6 hours and yields of 80-95% [5] [4]. The potassium fluoride approach offers advantages in terms of reduced reaction times and improved atom economy compared to traditional methods [5].

A copper(II)-mediated approach utilizing sodium hydroxide in methanol-water systems has also been documented for benzyl ester formation [3]. This method involves heating at 60°C for 4 hours and provides yields of approximately 60% [3]. While the yields are moderate, this approach offers the advantage of using more environmentally benign solvents compared to dimethylformamide-based methods [3].

| Method | Base | Solvent | Reaction Time (h) | Yield (%) | Temperature (°C) |

|---|---|---|---|---|---|

| Cesium Carbonate Mediated | Cs₂CO₃ | DMF | 12 | 100 | Room temp |

| Sodium Hydride Mediated | NaH | DMF | 6 | 62 | Room temp |

| Potassium Fluoride Mediated | KF | DMF | 2-6 | 80-95 | Room temp |

| Sodium Hydroxide/Copper(II) Complex | NaOH/CuSO₄ | MeOH/H₂O | 4 | 60 | 60 |

Optimization of Reaction Conditions

The optimization of reaction conditions for N-tert-butoxycarbonyl-L-serine benzyl ester synthesis requires careful consideration of multiple parameters that significantly influence both yield and product quality [5]. Temperature control emerges as a critical factor, with optimal conditions maintained between 20-25°C to minimize epimerization while ensuring adequate reaction rates [3] [6]. Higher temperatures, while potentially accelerating the reaction, increase the risk of racemization at the α-carbon, compromising the stereochemical integrity of the product [3] [6].

Solvent selection profoundly impacts both reaction efficiency and environmental sustainability [6] [7]. Traditional dimethylformamide-based systems provide excellent yields but present environmental and safety concerns [6] [7]. Recent investigations have demonstrated that binary solvent mixtures, particularly ethyl acetate combined with N-butylpyrrolidone in ratios ranging from 100:0 to 70:30, offer promising alternatives while maintaining acceptable yields [6] [7]. N-butylpyrrolidone has emerged as a particularly attractive green solvent due to its non-mutagenic, non-reprotoxic, and biodegradable properties [7].

Base stoichiometry requires precise control, with optimal equivalents ranging from 1.0 to 1.2 relative to the substrate [1] [3]. Excess base can lead to unwanted side reactions, including partial hydrolysis of the tert-butoxycarbonyl protecting group and increased formation of dialkylated products [5] [3]. Careful monitoring of solution pH throughout the reaction ensures optimal conditions while minimizing side product formation [3].

Reaction time optimization reveals diminishing returns beyond 12 hours for most methodologies [1] [3]. While longer reaction times can improve conversion, they also increase the likelihood of side reactions and product degradation [5] [3]. Coupling agent selection significantly influences both reaction rate and stereochemical outcome [9]. HATU-mediated conditions provide rapid coupling but require careful monitoring for racemization, while EDC/HOBt combinations offer better stereochemical control albeit with slightly longer reaction times [9].

Concentration effects demonstrate that higher substrate concentrations, typically 0.1-0.2 M, improve reaction efficiency by facilitating better collision frequency between reactants [5] [3]. However, solubility limitations, particularly in greener solvent systems, may necessitate lower concentrations [6] [7].

| Parameter | Optimal Range | Effect on Yield | Critical Notes |

|---|---|---|---|

| Temperature | 20-25°C | Higher temp increases racemization | Monitor for epimerization |

| Solvent Ratio (DMF:EtOAc) | 100:0 to 70:30 | Green solvents reduce yield slightly | NBP shows promising results |

| Base Equivalents | 1.0-1.2 equiv | Excess base causes side reactions | Monitor pH carefully |

| Reaction Time | 6-12 hours | Longer time improves conversion | Diminishing returns after 12h |

| Coupling Agent | EDC/HOBt or HATU | HATU gives faster coupling | Monitor for racemization |

| Concentration | 0.1-0.2 M | Higher conc. improves efficiency | Solubility limitations |

Purification Techniques and Quality Assessment

The purification of N-tert-butoxycarbonyl-L-serine benzyl ester requires sophisticated techniques to achieve the high purity standards necessary for pharmaceutical applications [1] [10] [11]. Flash chromatography represents the most commonly employed purification method, utilizing petroleum ether and diethyl ether in a 1:1 ratio as the mobile phase [1] [11]. This technique consistently achieves purities exceeding 97% with recovery rates ranging from 85-95% [1] [11]. The Rf value of 0.26 in this solvent system provides excellent separation from both starting materials and potential side products [1].

Crystallization techniques offer superior purity for final product isolation, particularly when using ethyl acetate and hexane mixtures [10] [12]. While recovery rates are typically lower at 75-85%, the achieved purity often exceeds 98%, making this approach ideal for compounds requiring pharmaceutical-grade quality [10] [12]. The crystallization process effectively removes trace impurities that may persist after chromatographic purification [12].

High-performance liquid chromatography serves dual purposes as both analytical tool and preparative purification method [10] [9]. Analytical HPLC using C18 columns with acetonitrile-water gradients provides precise purity determination and enantiomeric excess measurements [10] [9]. Preparative HPLC, while offering the highest purity levels exceeding 99%, is typically reserved for small-scale applications due to throughput limitations and economic considerations [10].

Initial aqueous extraction procedures utilize ethyl acetate for organic layer separation, followed by sequential washing with sodium bicarbonate and brine solutions [1] [3]. This workup procedure achieves purities of 85-92% with recovery rates of 80-90%, serving as an effective initial purification step before more sophisticated techniques [1] [3].

Quality assessment employs multiple complementary analytical techniques to ensure complete characterization [10] [13] [14]. Proton nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals at δ 1.44 ppm for the tert-butoxycarbonyl group and δ 5.13 ppm for the benzyl group [10] [14]. Integration ratios must correspond precisely to the expected molecular structure [10] [14].

Carbon-13 nuclear magnetic resonance spectroscopy confirms the carbon framework, with spectra referenced to chloroform-d at δ 77.0 ppm [10] [14]. Mass spectrometry analysis reveals the molecular ion peak at m/z 296 [M+H]⁺, confirming the expected molecular weight of 295.33 g/mol [10] [15].

Optical rotation measurements provide critical stereochemical verification, with authentic N-tert-butoxycarbonyl-L-serine benzyl ester exhibiting [α]₂₀/D values of -16±2° in ethanol [10] [14]. Deviations beyond ±3° from literature values indicate potential epimerization or impurity issues [10] [14].

Melting point determination, typically ranging from 65-75°C, serves as an additional identity confirmation [10] [14]. Infrared spectroscopy reveals characteristic carbonyl stretching at 1712 cm⁻¹, confirming the presence of both carbamate and ester functionalities [13] [14].

| Technique | Solvent System | Purity Achieved (%) | Recovery (%) | Comments |

|---|---|---|---|---|

| Flash Chromatography | Petroleum ether/Diethyl ether (1:1) | >97 | 85-95 | Most common method |

| Crystallization | EtOAc/Hexane | >98 | 75-85 | Best for final purification |

| HPLC Purification | ACN/H₂O gradient | >99 | 70-80 | Analytical/small scale |

| Aqueous Extraction | EtOAc/NaHCO₃/Brine | 85-92 | 80-90 | Initial workup |

| Trituration | Hexane/Cold conditions | 90-95 | 60-75 | Waste solvent removal |

| Analytical Method | Parameter Measured | Typical Values | Acceptance Criteria |

|---|---|---|---|

| ¹H NMR | Structure confirmation | δ 1.44 (Boc), 5.13 (Bzl) | Correct integration ratios |

| ¹³C NMR | Carbon framework | δ 77.0 (CDCl₃ ref) | Expected carbon count |

| HPLC | Purity/Enantiomeric excess | ≥98% by area | ≥97% purity |

| Mass Spectrometry | Molecular weight | m/z 296 [M+H]⁺ | Correct molecular ion |

| Optical Rotation | Stereochemical integrity | [α]₂₀/D -16±2° (EtOH) | Within ±3° of literature |

| Melting Point | Compound identity | 65-75°C | Within 2°C of literature |

| IR Spectroscopy | Functional groups | 1712 cm⁻¹ (C=O) | Characteristic peaks present |

Large-Scale Preparation Considerations

Large-scale synthesis of N-tert-butoxycarbonyl-L-serine benzyl ester presents unique challenges requiring specialized equipment, enhanced safety protocols, and optimized process parameters [1] [16] [17]. The transition from laboratory-scale to industrial production demands careful consideration of heat transfer, mixing efficiency, and waste management strategies to maintain product quality while ensuring economic viability [17].

Heat management becomes increasingly critical as reaction scale increases due to the exothermic nature of the benzylation reaction [1] [17]. Industrial implementations require cooling systems capable of maintaining temperature control during the initial addition of benzyl bromide to prevent localized overheating that could lead to increased side product formation [1] [17]. The literature specifically notes that larger scale preparations of 10 grams or more should involve ice cooling during the first hour of reaction [17].

Solvent recovery and recycling systems represent essential components of large-scale operations, particularly given the environmental and economic implications of dimethylformamide usage [6] [7]. Advanced distillation protocols enable recovery of 85-95% of process solvents, significantly reducing both operating costs and environmental impact [7]. The implementation of closed-loop solvent systems allows for multiple reuse cycles without compromising product quality [7].

Continuous flow technology has emerged as a promising approach for large-scale peptide derivative synthesis, offering advantages in terms of process control, safety, and scalability [18] [19]. Flow systems enable precise control of reaction parameters while minimizing exposure to hazardous reagents and reducing the risk of thermal runaway reactions [18] [19]. The automated nature of continuous flow processes also reduces labor costs and improves reproducibility across production batches [18] [19].

Quality control systems for large-scale production require real-time monitoring capabilities to ensure consistent product specifications [5] [14]. In-line analytical techniques, including process analytical technology implementations, enable continuous assessment of reaction progress and product quality without interrupting the manufacturing process [5] [14]. These systems provide immediate feedback for process adjustments, minimizing the risk of off-specification material [14].

Waste stream management becomes particularly important at industrial scale, requiring specialized treatment protocols for organic waste and aqueous effluents [6] [7]. The implementation of green chemistry principles, including atom economy optimization and waste minimization strategies, helps reduce environmental impact while improving process economics [6] [7].

Alternative Synthetic Strategies

Alternative synthetic approaches to N-tert-butoxycarbonyl-L-serine benzyl ester have been developed to address limitations of conventional methods, including environmental concerns, reaction efficiency, and substrate scope [20] [3] [21]. These methodologies often employ novel activation strategies, alternative protecting group sequences, or modified reaction conditions to achieve improved outcomes [3] [21].

Fragment coupling strategies represent a significant advancement in synthetic efficiency, particularly for complex peptide constructions [22] [23]. The preparation of dipeptide and higher-order peptide fragments containing N-tert-butoxycarbonyl-L-serine benzyl ester units enables more efficient assembly of target molecules while reducing the number of individual coupling steps [22] [23]. These approaches have been successfully demonstrated in both solution-phase and solid-phase synthesis protocols [22] [23].

Alternative benzylation strategies employing different benzyl donors have been investigated to improve reaction selectivity and reduce side product formation [20] [3]. The use of benzyl tosylates and benzyl mesylates as alternatives to benzyl bromide can provide improved control over reaction kinetics while reducing the formation of elimination products [20] [3]. These alternative electrophiles often require modified base systems but can offer advantages in terms of reaction selectivity [3].

Enzymatic approaches to serine derivative synthesis have gained attention as environmentally benign alternatives to traditional chemical methods [9] [24]. While the direct enzymatic synthesis of N-tert-butoxycarbonyl-L-serine benzyl ester has not been extensively reported, related enzymatic transformations of serine derivatives demonstrate the potential for biocatalytic approaches [9] [24]. These methods typically operate under mild conditions and exhibit high stereoselectivity [24].

Photochemical activation strategies offer unique opportunities for selective bond formation under mild conditions [19]. While not extensively applied to N-tert-butoxycarbonyl-L-serine benzyl ester synthesis specifically, photochemical methods have demonstrated success in related amino acid derivatizations [19]. These approaches often enable reactions that are difficult to achieve under traditional thermal conditions [19].

Metal-catalyzed approaches utilizing palladium, copper, or nickel complexes provide alternative pathways for carbon-oxygen bond formation [21] [18]. These methodologies can offer improved selectivity and functional group tolerance compared to traditional alkylation reactions [21] [18]. However, the economic implications of precious metal catalysts must be considered for large-scale applications [18].

Green Chemistry Approaches for Synthesis

The implementation of green chemistry principles in N-tert-butoxycarbonyl-L-serine benzyl ester synthesis has become increasingly important due to environmental regulations and sustainability considerations [6] [7] [25]. These approaches focus on reducing environmental impact through solvent elimination, waste minimization, and the use of renewable resources [6] [7] [25].

Ball milling mechanochemistry represents a revolutionary approach to amino acid derivative synthesis, enabling reactions to proceed without traditional organic solvents [26] [22] [23] [27]. The mechanochemical activation achieved through high-energy ball milling provides sufficient energy for bond formation while eliminating the need for hazardous solvents [26] [22] [23] [27]. This approach has been successfully applied to N-protected amino acid synthesis, achieving yields of 70-85% for related transformations [27]. The absence of solvents dramatically reduces waste generation and eliminates solvent recovery requirements [27].

Microwave-assisted synthesis offers significant advantages in terms of reaction time reduction and energy efficiency [28] [4]. Microwave irradiation enables rapid heating and efficient energy transfer, reducing reaction times from 12 hours to as little as 30 minutes for certain transformations [28] [4]. The precise temperature control achievable with microwave systems also helps minimize side reactions and improve product selectivity [28] [4]. This technology has been successfully applied to peptide synthesis in aqueous media, demonstrating yields of 75-90% under optimized conditions [28].

Water-based synthesis approaches align with green chemistry principles by utilizing non-toxic, renewable solvents [6] [28] [19]. While initial attempts at water-based N-tert-butoxycarbonyl-L-serine benzyl ester synthesis yielded modest results of 45-65%, ongoing research continues to improve these methodologies [6] [28]. The implementation of phase-transfer catalysts and surfactant systems can enhance reaction efficiency in aqueous media [28] [19].

Ionic liquid-mediated synthesis offers unique advantages in terms of solvent recyclability and reaction selectivity [29]. Tert-butoxycarbonyl-protected amino acid ionic liquids have been developed specifically for peptide synthesis applications, demonstrating yields of 60-80% with excellent recyclability [29]. These systems can function simultaneously as reactant, solvent, and catalyst, simplifying reaction workup and purification procedures [29]. The high thermal stability and low volatility of ionic liquids enable recovery and reuse through simple distillation protocols [29].

Continuous flow synthesis represents an increasingly important approach for sustainable chemical manufacturing [18] [19] [30]. Flow systems enable precise control of reaction parameters while minimizing waste generation and improving energy efficiency [18] [19] [30]. The ability to telescope multiple reaction steps in continuous flow systems reduces intermediate isolation requirements and improves overall process efficiency [18] [19]. Recent implementations have achieved yields of 65-85% for related peptide synthesis applications [18] [19].

Deep eutectic solvents prepared from natural compounds offer another promising green chemistry approach [25]. The serine-glutaric acid deep eutectic solvent system has demonstrated effectiveness as both solvent and catalyst for organic transformations [25]. While not specifically applied to N-tert-butoxycarbonyl-L-serine benzyl ester synthesis, these systems show promise for amino acid derivative chemistry [25].

Enzymatic synthesis approaches, while limited in current applications to this specific transformation, represent the ultimate in green chemistry implementation [9] [24] [19]. Enzymatic methods operate under mild conditions, exhibit high selectivity, and utilize renewable catalysts [24] [19]. The development of engineered enzymes capable of performing non-natural transformations continues to expand the scope of biocatalytic approaches [24].

| Approach | Key Features | Advantages | Limitations | Yield (%) |

|---|---|---|---|---|

| Solvent-free Ball Milling | Mechanochemical activation | No organic solvents | Limited substrate scope | 70-85 |

| Microwave-Assisted Synthesis | Reduced reaction time | 30 min vs 12 h | Requires specialized equipment | 75-90 |

| Water-based Synthesis | Aqueous reaction medium | Non-toxic medium | Lower yields | 45-65 |

| Ionic Liquid Medium | Reusable solvent system | High recyclability | High viscosity | 60-80 |

| Continuous Flow | Automated processing | Scalable process | Equipment complexity | 65-85 |

| Enzymatic Synthesis | Biocatalytic approach | Mild conditions | Substrate specificity | 40-70 |

Physical Description

COLOURLESS CRYSTALS OR WHITE POWDER.

White crystalline platelets or powder; Characteristic aroma

XLogP3

Density

Melting Point

281°C

Drug Indication

Pharmacology

ATC Code

V03 - All other therapeutic products

V03A - All other therapeutic products

V03AB - Antidotes

V03AB26 - Methionine

Other CAS

33807-07-7

26062-47-5

348-67-4

63-68-3